![molecular formula C17H11ClF2N2O2 B6581690 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 1209907-42-5](/img/structure/B6581690.png)
2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide (CFB) is a fluorinated amide derivative of benzamide. It is a small molecule that has attracted the attention of researchers in recent years due to its potential applications in medicinal chemistry. CFB has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
Target of Action
The primary target of F2493-1450 is the FabI enzyme . This enzyme plays a crucial role in the fatty acid synthesis pathway in staphylococci bacteria .
Mode of Action
F2493-1450, also known as afabicin , inhibits the FabI enzyme . The active moiety of afabicin inhibits the fatty acid synthesis (FASII) pathway in staphylococci bacteria by targeting FabI . FabI, an enoyl-acyl carrier protein (ACP) reductase, catalyzes the final step in fatty acid chain elongation by reducing enoyl-ACP to acyl-ACP .
Biochemical Pathways
The compound affects the fatty acid synthesis (FASII) pathway in staphylococci bacteria . By inhibiting the FabI enzyme, F2493-1450 prevents the final step of fatty acid chain elongation, disrupting the production of essential fatty acids .
Pharmacokinetics
The pharmacokinetics of F2493-1450 is characterized by its improved oral bioavailability and solubility profile . This is due to its nature as a prodrug of Debio 1452 . The conversion rates to the active Debio 1452 and its efficacy in a neutropenic mouse thigh infection model have been studied .
Result of Action
The inhibition of the FabI enzyme by F2493-1450 leads to a disruption in the fatty acid synthesis pathway of staphylococci bacteria . This results in a potent and selective activity against staphylococci, making F2493-1450 a promising investigative therapy for hard-to-treat staphylococcal infections .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide in lab experiments is its low toxicity. 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is non-toxic and has a low potential for side effects. In addition, 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is relatively easy to synthesize and can be stored for long periods of time. The main limitation of using 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide in lab experiments is its limited availability. 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is not widely available and can be difficult to obtain.
Zukünftige Richtungen
Future research and development of 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide should focus on further elucidating its mechanism of action, as well as its potential applications in medicinal chemistry. In addition, further research should be conducted to identify new uses for 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide, such as its potential use as an insecticide. Further research should also be conducted to identify new methods of synthesizing 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide, as well as to develop more efficient methods of synthesizing 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide. Lastly, further research should be conducted to identify new sources of 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide and to determine its long-term stability.
Synthesemethoden
2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is synthesized by a two-step process. First, a reaction between 5-chloro-1,2-oxazole and 2-fluorophenyl isothiocyanate is carried out in the presence of triethylamine to form the 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethyl isothiocyanate. This intermediate is then reacted with 2-chloro-6-fluoro-benzamide in the presence of piperidine to form 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to have a variety of biological activities, including anti-inflammatory and anti-cancer properties. 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide has also been studied for its ability to modulate the activity of enzymes, such as cytochrome P450 enzymes and cyclooxygenase-2, which are involved in the metabolism of drugs. In addition, 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide has been studied for its ability to inhibit the growth of bacteria and fungi, as well as its potential use as an insecticide.
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N2O2/c18-12-5-3-7-14(20)16(12)17(23)21-9-10-8-15(24-22-10)11-4-1-2-6-13(11)19/h1-8H,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIDRUOUVCXJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.